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Compound of Interest

Compound Name: Terbuthylazine

Cat. No.: B1195847 Get Quote

Terbuthylazine: A Toxicological Profile in
Mammals
An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the toxicological profile of the herbicide

terbuthylazine in mammalian species. The information is compiled from various regulatory

assessments and scientific studies, with a focus on quantitative data, experimental

methodologies, and mechanisms of action.

Acute Toxicity
Terbuthylazine exhibits low to moderate acute toxicity following oral, dermal, and inhalation

exposure.

Table 1: Acute Toxicity of Terbuthylazine in Mammalian Species
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Species Route Parameter
Value (mg/kg
bw)

Reference

Rat Oral LD50 1590 - 2160

Mouse Oral LD50 645

Rabbit Oral LD50 >3000

Rat Dermal LD50 >2000

Rabbit Dermal LD50 >2000

Rat Inhalation (4h) LC50 >5.1 mg/L

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.

Key Experimental Protocol: Acute Oral Toxicity (OECD
423)
A common protocol for determining acute oral toxicity involves a stepwise procedure with a

limited number of animals.

Acute Oral Toxicity Workflow (OECD 423)

Decision Point 1

Phase 2: Confirmation Dosing

Phase 1: Dosing Dose 3 Animals (e.g., 300 mg/kg)Single Oral Gavage Observe for 48h
(Mortality/Clinical Signs)

2-3 Deaths?

Stop: Toxicity Determined
(e.g., GHS Category 4)

Yes

Dose 3 Additional AnimalsNo (0-1 Deaths) Observe for 14 Days
Stop: Toxicity Confirmed

(Low Toxicity)

Click to download full resolution via product page

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.
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Repeated Dose Toxicity
Sub-chronic and chronic studies in various species have identified the liver, kidneys, and red

blood cells as primary target organs.

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) from Repeated Dose Studies

Species Duration Route NOAEL
Key Effects
Observed at
LOAEL

Rat 90-day Oral (diet)
8.8 mg/kg

bw/day

Increased liver

weight,

centrilobular

hepatocyte

hypertrophy,

decreased body

weight gain.

Dog 90-day Oral (capsule) 1 mg/kg bw/day

Liver toxicity

(increased

enzymes,

histopathological

changes).

Dog 1-year Oral (capsule)
0.5 mg/kg

bw/day

Liver effects

(enzyme

induction,

increased

weight), prostate

atrophy.

Rat 2-year Oral (diet)
~1.8 mg/kg

bw/day

Mammary gland

tumours

(females), kidney

and liver effects.

NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level.
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Carcinogenicity
Long-term studies in rodents have indicated a potential for carcinogenicity, particularly in

female rats.

Table 3: Carcinogenicity Study Outcomes

Species Duration Route Key Findings Classification

Rat 2-year Oral (diet)

Increased

incidence of

mammary gland

adenomas and

carcinomas in

females.

Evidence of

carcinogenicity

Mouse 18-month Oral (diet)
No evidence of

carcinogenicity.

No evidence of

carcinogenicity

The mechanism for mammary tumour formation in rats is considered to be non-genotoxic and

related to endocrine disruption, leading to prolonged estrogen stimulation. This mode of action

is generally considered to have a threshold and may be specific to the hormonal profile of the

rat strain used.

Genotoxicity
Terbuthylazine has been extensively tested for genotoxic potential in a range of in vitro and in

vivo assays. The overall weight of evidence indicates that terbuthylazine is not genotoxic.

Table 4: Summary of Genotoxicity Assays
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Assay Type System Result

Gene Mutation S. typhimurium (Ames test) Negative

Gene Mutation CHO cells (HPRT locus) Negative

Chromosomal Aberration Human lymphocytes (in vitro) Negative

Chromosomal Aberration Rat bone marrow (in vivo) Negative

Unscheduled DNA Synthesis Rat hepatocytes (in vitro) Negative

Reproductive and Developmental Toxicity
Terbuthylazine is not considered a primary reproductive or developmental toxicant. No effects

on fertility or fetal development were observed at doses that did not cause maternal toxicity.

Table 5: Reproductive and Developmental Toxicity Endpoints

Study Type Species
NOAEL
(Maternal
Toxicity)

NOAEL
(Developmenta
l/Reproductive
)

Key Findings

Developmental

(OECD 414)
Rat 10 mg/kg bw/day

100 mg/kg

bw/day (highest

dose tested)

No treatment-

related effects on

fetal

development.

Developmental

(OECD 414)
Rabbit 25 mg/kg bw/day

150 mg/kg

bw/day (highest

dose tested)

No evidence of

teratogenicity.

Two-Generation

(OECD 416)
Rat

4.8 mg/kg

bw/day
49 mg/kg bw/day

No adverse

effects on fertility,

mating, or pup

viability.
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Key Experimental Protocol: Two-Generation Study
(OECD 416)
This study design is crucial for assessing effects on fertility and subsequent generations.
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Caption: Simplified workflow of a two-generation reproductive toxicity study.
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Mechanism of Action: Endocrine Disruption
The primary mechanism of concern for terbuthylazine is its potential to disrupt the endocrine

system. Evidence suggests it possesses weak anti-androgenic activity and may interact with

the estrogen signaling pathway. This is thought to underlie the prostate atrophy seen in dogs

and the mammary tumours observed in female rats.

Proposed Anti-Androgenic Pathway
Terbuthylazine does not appear to bind directly to the androgen receptor (AR) but may

interfere with its signaling cascade, potentially by affecting co-regulator proteins or downstream

gene expression. This can lead to effects like prostate atrophy.
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Proposed Anti-Androgenic Mechanism
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Caption: Proposed mechanism of terbuthylazine's anti-androgenic effects.

Metabolism and Toxicokinetics
Terbuthylazine is rapidly and extensively absorbed after oral administration in mammals. It is

widely distributed in tissues and extensively metabolized, primarily through N-de-ethylation and

hydroxylation of the tert-butyl group. The resulting metabolites are conjugated and primarily

excreted via urine and feces. There is no evidence of significant bioaccumulation.
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To cite this document: BenchChem. [toxicological profile of terbuthylazine in mammals.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195847#toxicological-profile-of-terbuthylazine-in-
mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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